molecular formula C30H29IN2O7 B12503748 5'-O-DMTr-5-Iodo-2'-deoxyuridine

5'-O-DMTr-5-Iodo-2'-deoxyuridine

Cat. No.: B12503748
M. Wt: 656.5 g/mol
InChI Key: RLDUYGSOCGOJTP-UHFFFAOYSA-N
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Description

Significance of Nucleoside Modifications in Contemporary Research

Nucleosides, the fundamental building blocks of DNA and RNA, have roles that extend beyond genetic information storage to include metabolic regulation and cell signaling. biosynth.comacs.org The strategic chemical modification of these native structures has become a cornerstone of modern biomedical research, enabling the development of new therapeutic agents and research tools. biosynth.comacs.orgfrontiersin.org

Modified nucleosides can be designed to interfere with cellular processes, such as by inhibiting DNA polymerase during the rapid division of cancer cells or by acting as chain terminators in viral replication. biosynth.combldpharm.com These modifications can involve alterations to the nucleobase, the sugar moiety, or the phosphate (B84403) backbone, each imparting unique chemical and biological properties. biosynth.comfrontiersin.org For instance, the introduction of a halogen atom at the 5-position of a pyrimidine (B1678525) ring can significantly alter the nucleoside's electronic properties and steric profile, leading to a range of biological activities.

Furthermore, modified nucleosides are instrumental in synthetic biology and for probing nucleic acid structure and function. frontiersin.orgbldpharm.com By incorporating functionalities like fluorophores or photo-labile groups, researchers can track nucleic acids within cells, investigate protein-nucleic acid interactions, and control biological processes with light. bldpharm.comgenelink.com

Overview of 5-Halogenated Deoxyuridine Derivatives in Academic Contexts

Among the various classes of modified nucleosides, 5-halogenated deoxyuridine derivatives have a long and significant history in academic and clinical research. nih.gov The substitution of the methyl group at the 5-position of thymidine (B127349) with a halogen atom (fluorine, chlorine, bromine, or iodine) creates analogues that can be incorporated into DNA, leading to a variety of biological consequences. nih.govtcichemicals.comsigmaaldrich.com

These derivatives have been extensively studied for their antiviral and anticancer properties. tcichemicals.commedchemexpress.com For example, 5-Iodo-2'-deoxyuridine (IdU) itself is a thymidine analog that can be incorporated into viral DNA, disrupting its replication. tcichemicals.comsigmaaldrich.com The varying sizes and electronegativity of the halogen atoms influence the biological activity of these compounds.

In addition to their therapeutic potential, 5-halogenated deoxyuridines serve as valuable research tools. Their incorporation into DNA can be used to study DNA synthesis, repair mechanisms, and cell cycle progression. nih.govnih.govnih.gov For instance, 5-Iodo-2'-deoxyuridine can be used to label newly synthesized DNA, allowing for the analysis of cell proliferation. nih.gov The heavy halogen atom also makes these derivatives useful for biophysical studies, such as X-ray crystallography, to determine the three-dimensional structure of DNA and its complexes with proteins. genelink.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDUYGSOCGOJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29IN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 O Dmtr 5 Iodo 2 Deoxyuridine and Its Derivatives

Historical Context of Nucleoside Protection in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, a process now largely automated, is built upon a rich history of developing sophisticated chemical strategies to protect reactive functional groups on nucleoside monomers. mdpi.com The essence of this challenge lies in the need for selective and reversible blocking of specific hydroxyl and exocyclic amino groups to ensure the precise formation of the desired phosphodiester linkages. mdpi.com

In the mid-20th century, early efforts by researchers like Michelson and Todd laid the groundwork, but it was the pioneering work of H. Gobind Khorana and his colleagues that established the fundamental principles of protecting group chemistry in this field. researchgate.netyonedalabs.com Khorana's development of the phosphodiester method highlighted the necessity of a robust "on-off" protection scheme. thieme-connect.com This led to the introduction of protecting groups for the exocyclic amines of nucleobases, such as benzoyl for adenosine (B11128) and cytidine, and isobutyryl for guanosine, which are still in use today. yonedalabs.com

A pivotal breakthrough was the introduction of the trityl group and its derivatives for the protection of the 5'-primary hydroxyl group of the deoxyribose or ribose sugar. thieme-connect.com The 4,4'-dimethoxytrityl (DMTr) group, in particular, became the gold standard for 5'-hydroxyl protection in solid-phase oligonucleotide synthesis. researchgate.netthieme-connect.com Its widespread adoption is due to several key advantages: it can be introduced with high regiospecificity, it is stable to the conditions required for chain elongation, and most importantly, it can be removed cleanly and quantitatively under mild acidic conditions (e.g., with trichloroacetic or dichloroacetic acid). thieme-connect.comthieme-connect.com This acid lability allows for the selective deprotection of the 5'-hydroxyl group at each cycle of synthesis, enabling the stepwise addition of the next nucleotide monomer. yonedalabs.comthieme-connect.com The intense orange color of the released dimethoxytrityl cation also provides a convenient method for monitoring the efficiency of each coupling step. thieme-connect.com The development and refinement of these protecting group strategies, particularly the use of the DMTr group, were integral to the success of the phosphoramidite (B1245037) method of oligonucleotide synthesis, which remains the predominant chemistry used today. researchgate.netnih.gov

General Approaches to the Chemical Synthesis of 5'-O-DMTr-5-Iodo-2'-deoxyuridine

The synthesis of this compound involves two primary chemical transformations: the selective protection of the 5'-hydroxyl group of 2'-deoxyuridine (B118206) and the introduction of an iodine atom at the C5 position of the pyrimidine (B1678525) base.

Protecting Group Chemistry for the 5'-Hydroxyl Position in Nucleosides

The protection of the 5'-hydroxyl group is a mandatory first step in most synthetic routes leading to modified nucleosides intended for oligonucleotide synthesis. thieme-connect.comresearchgate.net This is because the 5'-hydroxyl is the most reactive of the hydroxyl groups on the sugar moiety due to it being a primary alcohol and the least sterically hindered. thieme-connect.com

The 4,4'-dimethoxytrityl (DMTr) group is the most commonly employed protecting group for this purpose. thieme-connect.comnih.gov The reaction typically involves treating 2'-deoxyuridine with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base, such as pyridine. This selectively forms the 5'-O-DMTr ether linkage in high yield. thieme-connect.com

Protecting GroupReagentKey Features
Dimethoxytrityl (DMT or DMTr)4,4'-Dimethoxytrityl chloride (DMTr-Cl)Standard for 5'-OH protection; Acid-labile; Allows for monitoring of synthesis yield. thieme-connect.comthieme-connect.com
Monomethoxytrityl (MMT)4-Monomethoxytrityl chloride (MMT-Cl)Similar to DMT but requires stronger acidic conditions for removal. thieme-connect.com
Silyl Ethers (e.g., TBDMS, TIPS)TBDMS-Cl, TIPS-ClRemoved by fluoride (B91410) ions; often used for 2'-OH protection in RNA synthesis. nih.gov

Methodologies for Introducing Iodine at the C5 Position of Uridine Analogues

The introduction of iodine at the C5 position of the uracil (B121893) ring is typically achieved through electrophilic halogenation. The C5 position is susceptible to electrophilic attack due to the electron-donating nature of the ring nitrogens.

A common and effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. yonedalabs.comresearchgate.net The reaction can be carried out on either unprotected 2'-deoxyuridine or, more commonly, on the 5'-O-DMTr protected intermediate. The reaction of 5'-O-DMTr-2'-deoxyuridine with NIS in a suitable solvent, such as dimethylformamide (DMF), affords this compound in good yield.

Other iodinating reagents and conditions have also been reported, including iodine monochloride (ICl) and iodine in the presence of an oxidizing agent or a Lewis acid catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN). rsc.org For instance, treating protected uridines with iodine and CAN in acetonitrile (B52724) or DMF has been shown to produce 5-iodouridine (B31010) derivatives in excellent yields. rsc.org Another approach utilizes iodine and silver nitrate (AgNO₃) under solvent-free conditions, presenting an eco-friendlier alternative. organic-chemistry.org

Iodinating AgentSubstrateConditionsYieldReference
N-Iodosuccinimide (NIS)2,4-dialkoxy pyrimidinesTrifluoroacetic acid, Trifluoroacetic anhydride- researchgate.net
Iodine / Ceric Ammonium Nitrate (CAN)Protected UridinesAcetonitrile or DMF91-97% rsc.org
Iodine / Silver Nitrate (AgNO₃)Uridine, 2'-DeoxyuridineSolvent-free, room temperature83-86% organic-chemistry.org

The resulting this compound is a stable, crystalline solid that serves as a key precursor for further modifications. libretexts.org

Advanced Palladium-Catalyzed Cross-Coupling Reactions for C5-Functionalization

The iodine atom at the C5 position of this compound provides a reactive handle for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This has become a powerful strategy for synthesizing novel nucleoside analogues with tailored properties.

Suzuki-Miyaura Coupling Protocols for Arylation and Heteroarylation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. yonedalabs.com In the context of modifying this compound, this reaction is used to introduce aryl or heteroaryl groups at the C5 position.

The reaction typically involves the coupling of this compound with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.govrsc.org A variety of palladium catalysts and ligands have been employed to optimize the reaction for different substrates.

General Suzuki-Miyaura Reaction Scheme:

Generated code

Where R is an aryl or heteroaryl group and I-Nucleoside is this compound.

A study by V. Vongsutilers et al. demonstrated the Suzuki-Miyaura coupling of 5-iodo-2'-deoxyuridine with various arylboronic acids. While this study used the unprotected nucleoside, the principles are directly applicable to the 5'-O-DMTr protected analogue.

Palladium CatalystLigandBaseSolventSubstratesReference
PdCl₂(dppf)dppfPhase-transfer conditions-4(5)-bromo-1H-imidazole and arylboronic acids nih.gov
Pd(OAc)₂None (ligandless)K₃PO₄DMF/H₂O5-iodo-2'-deoxyuridine and arylboronic acids rsc.org
Pd(PPh₃)₄PPh₃Na₂CO₃-2-bromo-5-phenyl-1,3,4-oxadiazole and boronic acid derivatives mdpi.com

These reactions are often carried out in a mixture of an organic solvent and an aqueous base solution. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.

Heck Alkenylation Methodologies for Alkenyl Group Introduction

The Heck reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an alkene. organic-chemistry.org This methodology is particularly useful for introducing alkenyl groups at the C5 position of this compound.

The reaction involves the coupling of the iodinated nucleoside with an alkene in the presence of a palladium catalyst and a base. The reaction typically yields the (E)-alkenyl product stereoselectively.

General Heck Reaction Scheme:

Generated code

Where R is an alkyl, aryl, or other functional group and I-Nucleoside is this compound.

Recent research has focused on optimizing the Heck reaction for nucleoside substrates. For example, subtle modifications to the dibenzylideneacetone (B150790) (dba) ligand in the palladium catalyst have been shown to lead to an efficient protocol for the Heck alkenylation of 5-iodo-2'-deoxyuridine. thieme-connect.comthieme-connect.com Another study describes the use of flow chemistry to rapidly synthesize nucleoside analogues via Heck alkenylation, significantly reducing reaction times compared to conventional batch methods. researchgate.net

Palladium CatalystLigandBaseSolventAlkeneKey FindingReference
Pd₂(dba)₃Modulated dba--StyreneEnhanced efficiency through ligand modulation thieme-connect.comthieme-connect.com
----StyreneRapid synthesis using flow chemistry researchgate.net
Palladium catalyst---AllylamineHighly stereoselective synthesis of (E)-5-aminoallyl-uridine-5'-triphosphate researchgate.net

The ability to perform these advanced cross-coupling reactions on the fully protected this compound intermediate streamlines the synthesis of complex nucleoside analogues, which can then be deprotected and incorporated into oligonucleotides or used in other biological applications. nih.gov

Carboamidation Techniques for Carbonylative Functionalization

The direct functionalization of this compound can be achieved through carbonylative amidation. researchgate.net This palladium-catalyzed reaction introduces a carboxamide group at the C5 position of the pyrimidine ring. One effective method utilizes a SerrKap palladacycle complex as the catalyst. researchgate.net This approach facilitates the rapid synthesis of C5-substituted 5'-O-DMTr-2'-deoxyuridine derivatives, which are valuable for creating modified oligonucleotides. researchgate.net Another protocol involves the use of palladium acetate (B1210297) (Pd(OAc)₂) with a phase-transfer agent, PTABS, for the carbonylative amidation of this compound. researchgate.net These techniques provide a direct route to amide-linked functionalities without the need for deprotection and reprotection of the 5'-hydroxyl group, streamlining the synthesis of these important building blocks. researchgate.net

Stille Cross-Coupling in Selenophene-Modified Nucleoside Synthesis

The Stille reaction is a powerful palladium-catalyzed cross-coupling method used to form carbon-carbon bonds by reacting an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org While the direct application of Stille coupling to synthesize selenophene-modified nucleosides from this compound is not extensively detailed in the provided search results, the general utility of Stille coupling for modifying nucleosides is well-established. wikipedia.org For instance, Stille coupling has been used to create complex nucleoside structures, such as those found in purines. wikipedia.org The reaction typically involves a palladium catalyst to couple an organostannane reagent with a halide, like the iodide in 5'-iodo-2'-deoxyuridine derivatives. wikipedia.orgorganic-chemistry.org

A common application of Stille-type coupling is in carbonylative cross-coupling reactions, which introduce a carbonyl group between the two coupled fragments to form ketones. wikipedia.orgwsu.edu This method has been successfully used to create new carbonyl-appended 2'-deoxyuridine derivatives with high yields. wsu.edu

Sonogashira Coupling for Alkyne Attachment and Double-Headed Nucleoside Formation

The Sonogashira cross-coupling reaction is a widely utilized method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly useful for attaching alkyne groups to the C5 position of this compound. The reaction is typically conducted under mild conditions, often at room temperature in the presence of a base like an amine, which also serves as the solvent. wikipedia.orgnih.gov

Recent advancements have led to the development of milder, aqueous Sonogashira reaction conditions that are highly efficient for labeling nucleosides like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a close analog of the iodo-derivative. nih.govresearchgate.net These optimized conditions, which may include a palladium source, a phosphine (B1218219) ligand, a phase-transfer catalyst, and an antioxidant in an ethanol-water mixture, can achieve high yields in a short time without the need for a copper co-catalyst. nih.govresearchgate.net The versatility of the Sonogashira reaction allows for the synthesis of a wide array of C5-alkynyl-modified nucleosides, which can then be used to create more complex structures, including "double-headed" nucleosides where two nucleoside units are linked together.

Phosphoramidite Synthesis from this compound

The conversion of this compound into a phosphoramidite is a critical step for its incorporation into synthetic oligonucleotides. biosearchtech.comresearchgate.net This process involves the phosphitylation of the 3'-hydroxyl group of the nucleoside. acs.orgchemrxiv.org

Conversion to 3'-O-Phosphoramidite Building Blocks for Oligonucleotide Synthesis

The standard method for synthesizing oligonucleotides is through automated solid-phase synthesis, which relies on phosphoramidite building blocks. biosearchtech.comresearchgate.nettcichemicals.com The this compound is converted into its 3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite derivative. researchgate.netmedchemexpress.com This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator, such as 1H-tetrazole or a less hazardous alternative. acs.orgchemrxiv.orgresearchgate.net This phosphoramidite monomer can then be used in an automated DNA synthesizer to add the modified nucleoside at specific positions within an oligonucleotide chain. biosearchtech.comrsc.org The 5'-iodo group is somewhat labile and requires the use of mild deprotection conditions, such as fast-deprotecting monomers for the other bases in the sequence, to avoid its removal during the final cleavage and deprotection steps. rsc.org

Optimization Strategies for Phosphitylation Yields and Efficiency

Optimizing the phosphitylation reaction is crucial for producing high-quality phosphoramidite building blocks in good yields. Key areas of focus include the selection of a suitable, non-hazardous activator to replace 1H-tetrazole, the development of efficient workup procedures to remove impurities, and the implementation of precipitation methods to avoid chromatography and issues like product foaming. acs.org The use of ionic liquids has been explored as a way to stabilize the phosphorodiamidite reagents used in the reaction. acs.org For biocatalytic approaches to nucleoside synthesis, optimizing factors like the concentration of phosphate (B84403) in the reaction mixture can significantly improve yields, especially for pyrimidine nucleosides. nih.gov

Methodologies for Scalable Synthesis of Modified Nucleoside Building Blocks

The demand for modified nucleosides in research and therapeutics necessitates the development of scalable synthetic methods. nih.govresearchgate.netbiorxiv.org A significant bottleneck in large-scale production has been the reliance on HPLC for purification. nih.govresearchgate.net To address this, new approaches are being developed, such as using novel P(V) pyrene (B120774) pyrophosphate reagents that allow for purification by silica (B1680970) gel chromatography, a more scalable technique. nih.gov This strategy has been successfully applied to the synthesis of a variety of natural and unnatural nucleoside triphosphates. nih.govresearchgate.net For oligonucleotide synthesis, platforms like UCOS (Ultralong Complex Oligonucleotides Synthesis) are being developed to enable the efficient synthesis of long and complex DNA fragments by using nonporous silica microspheres as a solid support and enzymatic error correction. biorxiv.org Furthermore, the development of robust catalytic systems, such as the SerrKap palladacycle for cross-coupling reactions, facilitates the large-scale synthesis of key building blocks like C5-substituted 2'-deoxyuridines under column-free conditions. researchgate.net

Applications in Oligonucleotide Synthesis and Nucleic Acid Engineering

Site-Specific Incorporation into DNA and RNA Oligonucleotides

The targeted insertion of 5'-O-DMTr-5-iodo-2'-deoxyuridine into synthetic oligonucleotides is primarily achieved through automated solid-phase synthesis, a cornerstone of modern nucleic acid chemistry.

Protocols for Automated Solid-Phase Synthesis

The incorporation of this compound into oligonucleotides follows the well-established phosphoramidite (B1245037) method on an automated DNA synthesizer. The synthesis cycle, which proceeds in the 3' to 5' direction, consists of four main steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group. This is typically achieved by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.

Coupling: The this compound, activated as a 3'-phosphoramidite, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The coupling time for modified phosphoramidites may need to be extended compared to standard bases to ensure high efficiency.

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated in a capping step. This is typically done using a mixture of acetic anhydride and N-methylimidazole.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage using an oxidizing agent, commonly a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate (B84403) protecting groups are removed, typically with concentrated ammonium (B1175870) hydroxide. Care must be taken during deprotection, as prolonged exposure to ammonia at elevated temperatures can lead to the conversion of 5-iodouracil (B140508) to 5-aminouracil as a side product. Performing the deprotection at room temperature minimizes this side reaction.

Evaluation of Coupling Efficiency and Fidelity of Modified Nucleoside Integration

The success of incorporating modified nucleosides like this compound heavily relies on high coupling efficiency at each step. Even a small decrease in efficiency can significantly lower the yield of the full-length oligonucleotide, especially for longer sequences. The coupling efficiency is typically monitored in real-time by measuring the absorbance of the released DMTr cation during the deblocking step. While standard phosphoramidites achieve coupling efficiencies greater than 99%, modified nucleosides may exhibit slightly lower efficiencies. For a novel iodothymidine phosphoramidite, incorporation into oligonucleotides using a standard coupling cycle was reported to proceed in approximately 85–95% yield. To maximize the yield, optimization of coupling time and the number of phosphoramidite equivalents may be necessary. For instance, increasing the recirculation time and the equivalents of phosphoramidite has been shown to significantly improve coupling efficiency for other modified monomers.

Table 1: Factors Influencing Coupling Efficiency

Parameter Effect on Coupling Efficiency Rationale
Phosphoramidite Equivalents Increasing equivalents generally improves efficiency. Drives the reaction forward by increasing the concentration of the reactant.
Coupling Time Longer coupling times can increase efficiency for sterically hindered or less reactive monomers. Allows more time for the coupling reaction to go to completion.
Activator The choice of activator (e.g., tetrazole, DCI) can influence the rate and efficiency of the coupling reaction. Activators differ in their acidity and catalytic mechanism.
Reagent Purity High purity of phosphoramidites, solvents, and other reagents is crucial. Impurities, especially water, can react with the activated phosphoramidite and reduce coupling efficiency.

The fidelity of incorporation refers to the accuracy with which the modified nucleotide is inserted at the desired position without causing errors in the sequence. In chemical synthesis, fidelity is primarily a function of the purity of the phosphoramidite and the efficiency of the coupling and capping steps. Incomplete capping can lead to deletion mutations. In the context of enzymatic synthesis using DNA polymerases, the fidelity of incorporating modified nucleotides can vary. While specific error rates for the enzymatic incorporation of 5-iodo-2'-deoxyuridine are not extensively documented in the provided results, it is known that DNA polymerases can incorporate halogenated nucleoside triphosphates. The error rate of DNA polymerases is an important consideration in applications such as PCR.

Design and Construction of Modified Nucleic Acid Probes

The presence of the iodine atom at the 5-position of the uracil (B121893) base makes this compound a valuable component in the design of nucleic acid probes for various applications, including sequence detection and hybridization studies.

Strategies for Fluorescent Labeling and Probe Design

A primary application of incorporating 5-iodo-2'-deoxyuridine into oligonucleotides is to serve as a handle for post-synthetic fluorescent labeling. The carbon-iodine bond at the C5 position of the pyrimidine (B1678525) ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions.

The Sonogashira coupling reaction is a particularly effective method for attaching fluorescent dyes to oligonucleotides containing 5-iodouracil. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In this strategy, an oligonucleotide containing one or more 5-iodouracil residues is synthesized first. Subsequently, this modified oligonucleotide is reacted with an alkyne-functionalized fluorophore. This approach allows for the site-specific introduction of a wide variety of fluorescent dyes with diverse spectral properties. A novel deoxyuridine-benzothiazolium derivative, synthesized via a Sonogashira coupling, has been reported to act as a viscosity sensor with far-red emission.

Table 2: Sonogashira Coupling for Fluorescent Labeling

Component Role Example
Oligonucleotide Contains the 5-iodouracil handle for coupling. 5'-...-I-U-...-3'
Fluorophore Contains a terminal alkyne for coupling to the oligonucleotide. Alkyne-modified Cy5, fluorescein, etc.
Catalyst Palladium complex (e.g., Pd(PPh₃)₄). Facilitates the cross-coupling reaction.
Co-catalyst Copper(I) salt (e.g., CuI). Activates the alkyne.
Solvent Typically an aqueous or mixed aqueous/organic medium. Allows the reaction to proceed under mild conditions compatible with DNA.

This post-synthetic labeling strategy offers flexibility in both the choice of fluorophore and its placement within the oligonucleotide, enabling the rational design of fluorescent probes for specific applications.

Application in DNA/RNA Sequence Detection and Hybridization Research

Oligonucleotides containing 5-iodo-2'-deoxyuridine can be used as probes in hybridization-based assays for the detection of specific DNA and RNA sequences. The introduction of a bulky halogen atom at the 5-position of uracil can influence the stability of the resulting duplex. Generally, the presence of a 5-halogenated pyrimidine tends to increase the thermal stability (melting temperature, Tₘ) of a DNA duplex. This increased stability is attributed to favorable electronic effects and enhanced stacking interactions within the duplex.

Table 3: Effect of 5-Halogenated Uracil on DNA Duplex Stability

Modification Change in Melting Temperature (Tₘ) Reference
5-Chlorouracil Increased Tₘ compared to thymine.
5-Fluorouracil Similar or greater stability compared to non-halogenated base pairs.

The linear relationship between the GC content and the melting temperature of DNA is a well-established principle. The introduction of modified bases such as 5-iodouracil can further modulate this stability, which is an important consideration in the design of hybridization probes. The thermodynamic parameters of DNA hybridization, including changes in enthalpy (ΔH°) and entropy (ΔS°), can be determined from melting studies. These parameters are crucial for predicting the behavior of modified probes under different experimental conditions.

Engineering of Functionally Enhanced Nucleic Acid Constructs

The incorporation of this compound can impart novel functionalities to nucleic acid constructs, enabling their use in more advanced applications beyond simple hybridization.

A significant application of 5-iodouracil-containing oligonucleotides is in the study of nucleic acid-protein interactions through photo-crosslinking. Upon irradiation with long-wavelength ultraviolet (UV) light (around 325 nm), the 5-iodouracil chromophore becomes photo-activated, leading to the formation of a covalent bond with nearby amino acid residues in a protein. This technique allows for the precise identification of contact points between a nucleic acid and its binding protein. The high crosslinking yields (70-94%) and specificity of this method make it a powerful tool for structural biology.

Furthermore, 5-iodouracil has been utilized in the context of Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to develop photo-aptamers. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. By incorporating 5-iodouracil into an aptamer sequence, it can be converted into a photo-aptamer that covalently crosslinks to its target upon UV irradiation, facilitating target identification and validation.

While the primary role of 5-iodouracil in enhancing nucleic acid function appears to be in photo-crosslinking and as a precursor for further modifications, its potential in other areas, such as the development of catalytic DNA (DNAzymes), remains an area of active research. The introduction of modified bases can expand the chemical repertoire of DNA, potentially leading to the discovery of novel DNA catalysts for a range of synthetic applications.

Development of Branched and Multi-Headed Nucleoside Architectures

The 5-iodo substituent on the deoxyuridine base is a key feature for creating complex, non-linear nucleic acid structures. This iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a carbon-carbon bond between the uracil ring and a terminal alkyne.

This capability is exploited to synthesize nucleosides with branched functionalities. For instance, a building block containing multiple terminal alkyne groups, such as a tripropargylamine residue, can be coupled to the 5-position of the deoxyuridine. researchgate.net The resulting molecule contains multiple "heads" or reactive sites extending from a single nucleobase. Once this modified and branched nucleoside is converted into its corresponding phosphoramidite, it can be incorporated into an oligonucleotide during standard solid-phase synthesis. Such multi-headed architectures are valuable for developing complex nanostructures and for attaching multiple labels or functional molecules to a specific point in a DNA or RNA strand.

Reaction Catalyst Reactants Product Feature
Sonogashira CouplingPalladium (Pd)5-Iodo-2'-deoxyuridine derivative, Terminal AlkyneCarbon-carbon bond at the 5-position of uracil, enabling branched structures.

Integration into Nucleic Acid-Based Research Tools (e.g., Precursors for Antisense Oligonucleotides, siRNA)

Antisense oligonucleotides and small interfering RNAs (siRNAs) are powerful research tools and therapeutic agents that function by binding to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. nih.gov The efficacy of these molecules depends heavily on chemical modifications that enhance their stability against cellular enzymes (nucleases), improve their binding affinity to the target RNA, and facilitate cellular uptake. nih.gov

This compound serves as a precursor for incorporating modified bases into these synthetic nucleic acids. biosyn.com The presence of the 5-iodo-2'-deoxyuridine within an antisense or siRNA sequence can itself alter the properties of the oligonucleotide. More importantly, it provides a site for further modification to fine-tune the molecule's characteristics. The strategy of incorporating modified nucleosides to enhance therapeutic properties is a well-established approach in the development of nucleic acid-based drugs. For example, siRNAs containing the related compound 5-fluoro-2'-deoxyuridine have been shown to exhibit significantly greater cytotoxicity, demonstrating the potential of using modified pyrimidines to create more potent therapeutic agents. nih.gov By serving as a versatile point of attachment, 5-iodo-2'-deoxyuridine allows for the introduction of functionalities that can improve the drug-like properties of these important research tools.

Research Tool Function Role of 5-Iodo-2'-deoxyuridine
Antisense OligonucleotidesModulate gene expression by binding to mRNA.Introduces a modifiable site to improve stability and binding affinity.
siRNASilence specific genes by guiding mRNA degradation.Acts as a precursor for modifications to enhance stability and therapeutic effect.

Facilitating Post-Synthetic Functionalization in Oligonucleotides

Post-synthetic functionalization refers to the chemical modification of an oligonucleotide after the primary sequence has been assembled on a solid support. researchgate.net This strategy is highly valuable because it allows for the attachment of sensitive molecules that would not survive the harsh chemical conditions required during the oligonucleotide synthesis cycle itself. nih.gov

The incorporation of 5-iodo-2'-deoxyuridine into an oligonucleotide is a premier method for enabling post-synthetic functionalization. nih.gov The iodine atom at the 5-position of the uracil base acts as a versatile reactive site. Using palladium-catalyzed reactions, a wide array of functional groups and molecules can be conjugated to the oligonucleotide with high efficiency and specificity. researchgate.net This allows for the site-specific labeling of DNA and RNA with probes such as:

Fluorescent dyes for imaging and detection.

Biotin for purification and immobilization.

Cross-linking agents to study nucleic acid-protein interactions.

Other reporter groups or complex organic molecules.

This approach provides a powerful and flexible method for producing highly functionalized nucleic acids for a broad range of applications in diagnostics, molecular biology, and materials science.

Attached Moiety Purpose Enabling Reaction
Fluorescent DyesVisualization, FRET studiesPalladium-catalyzed cross-coupling
BiotinAffinity purification, surface attachmentPalladium-catalyzed cross-coupling
PeptidesCreating DNA-peptide conjugatesPalladium-catalyzed cross-coupling
Other Reporter GroupsSpecific detection and analysisPalladium-catalyzed cross-coupling

Biochemical and Molecular Biological Research Applications

Investigation of Nucleic Acid Structure and Dynamics through Site-Specific Modification

The site-specific incorporation of 5-iodo-2'-deoxyuridine into DNA and RNA oligonucleotides is a powerful strategy for elucidating their three-dimensional structures. The iodine atom, being electron-rich and significantly heavier than other atoms typically found in nucleic acids, serves as an excellent anomalous scatterer of X-rays. This property is particularly valuable in X-ray crystallography for solving the phase problem, a critical step in determining molecular structures.

The substitution of iodine for the methyl group of thymidine (B127349) is generally well-tolerated within the DNA double helix, causing minimal structural perturbation. This makes 5-iodo-2'-deoxyuridine an effective and isosteric analog of thymidine for these structural studies. oup.com

Elucidation of Nucleic Acid-Protein Interactions Using Modified Probes

Understanding the intricate dance between nucleic acids and proteins is fundamental to comprehending most cellular processes. 5-Iodo-2'-deoxyuridine has emerged as a key tool in mapping these interactions at a molecular level.

5-Iodo-2'-deoxyuridine is a highly effective photo-cross-linking agent used to identify direct contact points between DNA and its binding proteins. nih.govdntb.gov.uaglenresearch.com When an oligonucleotide containing this modified nucleoside is irradiated with long-wavelength ultraviolet (UV) light (typically around 325 nm), the carbon-iodine bond undergoes photolysis, generating a highly reactive uracilyl radical. nih.govdntb.gov.uanih.gov This radical can then form a covalent bond with nearby amino acid residues of a protein in close contact.

A key advantage of this method is its high specificity and efficiency. The use of long-wavelength UV radiation minimizes damage to other parts of the nucleic acid or protein, which can be a problem with shorter wavelength UV light. oup.comnih.govdntb.gov.ua This "zero-length" cross-linking approach, where no spacer arm is involved, provides precise information about the proximity of interacting molecules. Studies have reported cross-linking yields as high as 70 to 94%, demonstrating the robustness of this technique for capturing nucleic acid-protein interactions. nih.govdntb.gov.ua

Key Features of 5-Iodouracil (B140508) Photo-Cross-Linking
FeatureDescriptionReference
High Efficiency Cross-linking yields can reach 70-94% of the bound nucleic acid. nih.govdntb.gov.ua
High Specificity Irradiation at 325 nm specifically excites the iodouracil chromophore, avoiding damage to other nucleic acid and protein components. oup.comnih.govdntb.gov.ua
Zero-Length Cross-Linker Provides precise information on direct molecular contacts without the ambiguity of a spacer arm. oup.com
Versatility Applicable to both DNA-protein and RNA-protein complexes. nih.govdntb.gov.uaglenresearch.com

Similar to its application in studying nucleic acid structure alone, 5-iodo-2'-deoxyuridine is instrumental in the structural determination of nucleic acid-protein complexes via X-ray crystallography. glenresearch.com The incorporation of this heavy-atom-containing nucleoside at the protein-DNA interface provides the necessary phasing power to solve complex crystal structures.

Studies on DNA Synthesis and Repair Mechanisms

The introduction of modified nucleosides like 5-iodo-2'-deoxyuridine into DNA can have significant consequences for cellular processes such as DNA replication and repair. Research in this area provides insights into the tolerance of cellular machinery for modified substrates and the pathways that recognize and respond to such alterations.

The ability of DNA polymerases to incorporate modified nucleotides is a critical area of study. Research has shown that modifications at the C5 position of pyrimidines are often well-tolerated by various DNA polymerases. acs.org 5-Iodo-2'-deoxyuridine triphosphate can serve as a substrate for DNA polymerases, allowing for its incorporation into a growing DNA strand in place of thymidine. nih.gov

The efficiency of incorporation can depend on the specific DNA polymerase being studied. acs.orgtandfonline.com For example, family A and B DNA polymerases, such as Taq and Vent exo- polymerases, have been shown to be proficient at incorporating a variety of modified nucleotides. tandfonline.com Studies comparing the incorporation efficiency of different modified nucleosides provide valuable information about the steric and chemical constraints of the polymerase active site.

Factors Influencing Modified Nucleotide Incorporation by DNA Polymerases
FactorInfluence on Incorporation EfficiencyReference
DNA Polymerase Type Different polymerase families (e.g., A, B, reverse transcriptase) exhibit varying efficiencies for incorporating modified nucleotides. acs.orgtandfonline.com
Nature of Modification The size, charge, and chemical properties of the modification can impact how well the polymerase accepts the nucleotide as a substrate. acs.org
Position of Modification Modifications are best tolerated at positions that do not interfere with Watson-Crick base pairing, such as the C5 position of pyrimidines. acs.org
Linker Arm If the modification is attached via a linker, its length and flexibility can affect incorporation. tandfonline.com

The presence of modified bases in the genome can trigger DNA repair pathways. While some bulky DNA lesions are substrates for the nucleotide excision repair (NER) pathway, studies have indicated that 5-iodo-2'-deoxyuridine (IdU) itself is not recognized and removed by this system. pnas.org This is in contrast to another thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), which has been shown to be a substrate for NER. pnas.org

Research into Mechanisms of Action in Biological Systems

The protected nucleoside 5'-O-DMTr-5-Iodo-2'-deoxyuridine and its active form, 5-Iodo-2'-deoxyuridine (IdU), are subjects of significant research due to their potent effects on fundamental cellular processes. As a halogenated pyrimidine (B1678525) analog, IdU mimics the natural nucleoside thymidine, allowing it to be recognized and utilized by cellular machinery, leading to profound biological consequences.

Role as an Intercalating Agent in DNA/RNA Binding Research

While sometimes generally discussed in the context of DNA-binding agents, the primary mechanism of 5-Iodo-2'-deoxyuridine is not classical intercalation. DNA intercalators are typically planar, aromatic molecules that insert themselves into the space between the base pairs of the DNA double helix. This action causes local structural changes, such as unwinding and lengthening of the DNA strand.

In contrast, the major pathway for IdU's interaction with DNA is through its role as a thymidine analog. mpbio.com Cellular enzymes recognize IdU and incorporate it directly into the growing DNA strand during replication, effectively replacing thymidine. tcichemicals.com This covalent incorporation, rather than non-covalent insertion between bases, is the key mechanism of its action. Once part of the DNA backbone, the presence of the iodine atom at the C5 position alters the chemical and physical properties of the DNA, leading to the effects described in the following sections.

Studies on Cellular Processes, including DNA Synthesis Inhibition and Apoptosis Induction Pathways

The incorporation of IdU into cellular DNA serves as a trigger for significant cellular disruption, primarily through the inhibition of DNA synthesis and the activation of programmed cell death (apoptosis).

DNA Synthesis Inhibition : As a thymidine analog, IdU is phosphorylated by cellular kinases and then incorporated into DNA by DNA polymerases. This process can directly inhibit further DNA synthesis. The presence of the bulky iodine atom can cause steric hindrance, disrupting the precise conformational changes required by the polymerase for efficient chain elongation. Furthermore, the altered DNA structure can be recognized by DNA repair mechanisms, which may lead to replication fork stalling and a halt in the cell cycle to prevent the propagation of damaged genetic material. The anticancer mechanisms of nucleoside analogs often rely on the inhibition of DNA synthesis. medchemexpress.com

Apoptosis Induction Pathways : The presence of IdU-adulterated DNA is a potent signal for cellular stress, leading to the initiation of apoptosis. The cell's DNA damage response (DDR) pathways are activated, sensing the abnormal DNA structure and stalled replication forks. This can trigger a cascade of signaling events, often involving the activation of protein kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These signaling pathways can converge on the activation of effector caspases, the executioners of apoptosis. This process involves the breakdown of key cellular components, including the cleavage of poly (ADP-ribose) polymerase (PARP) and the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and the formation of the apoptosome.

Research into Radiosensitization Mechanisms (e.g., Dissociative Electron Attachment)

One of the most extensively studied properties of 5-Iodo-2'-deoxyuridine is its ability to act as a radiosensitizer, a compound that makes tumor cells more susceptible to the damaging effects of ionizing radiation. mpbio.com The principal mechanism behind this effect is known as dissociative electron attachment (DEA).

The process unfolds in a sequence of events:

Incorporation : IdU is first incorporated into the DNA of rapidly dividing cancer cells.

Irradiation : When the tumor is exposed to high-energy radiation (like X-rays), the radiation interacts with water molecules and other biological matter, generating a shower of secondary low-energy electrons.

Electron Attachment : The iodine atom in the incorporated IdU has a high cross-section for capturing these low-energy electrons, even those with kinetic energies near 0 eV. This capture forms a transient negative ion (TNI).

Dissociation : The TNI is unstable and rapidly dissociates. The weakest bond, the carbon-iodine bond at the C5 position, breaks. This cleavage releases a negatively charged iodide ion (I⁻) and leaves behind a highly reactive uracil-5-yl radical on the DNA backbone.

DNA Damage : This uracil-5-yl radical is a potent chemical species that can initiate further reactions, such as abstracting a hydrogen atom from a nearby deoxyribose sugar, leading to a single-strand break and potentially a more lethal double-strand break in the DNA.

This DEA process effectively converts low-energy electrons, which might otherwise cause minimal harm, into a source of severe, localized DNA damage, thereby amplifying the lethal effect of the radiation dose.

Key Steps in Radiosensitization by Dissociative Electron Attachment (DEA)
StepDescriptionKey Molecular SpeciesOutcome
1. IncorporationIdU is integrated into the DNA strand during replication, replacing thymidine.IdU-containing DNADNA is "primed" for sensitization.
2. Electron AttachmentLow-energy electrons from ionizing radiation are captured by the iodine atom.Transient Negative Ion (TNI)Formation of an unstable intermediate.
3. DissociationThe unstable TNI breaks apart at the weak Carbon-Iodine bond.Iodide ion (I⁻), Uracil-5-yl radicalGeneration of a highly reactive radical on the DNA.
4. DNA DamageThe uracil-5-yl radical reacts with the DNA backbone.DNA strand breaksInduction of lethal DNA lesions, enhancing cell kill.

Development of Research Reagents for Advanced Genetic Analysis and RNA Detection

This compound is a crucial reagent in the chemical synthesis of nucleic acids for research and diagnostic applications. Its specific chemical structure is designed for use in automated solid-phase oligonucleotide synthesis. sigmaaldrich.com

The 4,4'-dimethoxytrityl (DMTr) group attached to the 5'-oxygen is a bulky acid-labile protecting group. nih.gov In the phosphoramidite (B1245037) method of oligonucleotide synthesis, this group serves a critical function: it protects the 5'-hydroxyl of the nucleoside, preventing unwanted side reactions while the next nucleoside in the sequence is being added. sigmaaldrich.com At the beginning of each coupling cycle, the DMTr group is removed with a weak acid, freeing the 5'-hydroxyl to react with the incoming phosphoramidite monomer.

By using this compound as a building block, researchers can precisely place a 5-Iodo-2'-deoxyuridine moiety at any desired position within a synthetic DNA or RNA strand. medchemexpress.com These custom-synthesized, modified oligonucleotides serve as powerful research tools:

Probes for Hybridization : Oligonucleotides containing IdU can be used as probes in techniques like Southern blotting, Northern blotting, and in situ hybridization to detect specific DNA or RNA sequences. nanostring.com

X-ray Crystallography : The iodine atom is electron-dense, making it a "heavy atom." Incorporating IdU into a nucleic acid sequence can aid in solving its three-dimensional structure using X-ray crystallography. nih.govnih.gov The heavy atom provides a strong scattering signal that helps to solve the phase problem, which is a major bottleneck in determining molecular structures. yetnet.ch

Cross-linking Studies : The C-I bond can be photolabile under certain conditions, allowing for its use in cross-linking experiments to study the interactions between nucleic acids and proteins.

Advanced Methodologies for Characterization and Mechanistic Elucidation of Modified Nucleic Acid Constructs

Spectroscopic Analysis of Modified Oligonucleotides

Spectroscopic techniques are indispensable for probing the structure and behavior of nucleic acids. The introduction of modifications like 5-iodo-2'-deoxyuridine can alter the spectroscopic properties of an oligonucleotide, providing valuable insights into its local and global characteristics.

The large, aromatic DMTr group on the 5'-O-DMTr-5-iodo-2'-deoxyuridine phosphoramidite (B1245037) has distinct signals in the NMR spectrum, which are used to monitor the efficiency of coupling reactions during synthesis. After the final oligonucleotide is synthesized and the DMTr group is removed, 1D and 2D NMR experiments are conducted.

1D NMR: The imino proton region of a 1D ¹H NMR spectrum can confirm the formation of Watson-Crick base pairs. researchgate.net The presence of the 5-iodo modification can cause subtle shifts in the signals of neighboring protons compared to an unmodified duplex, providing initial evidence of its influence.

2D NMR (NOESY and COSY): Two-dimensional experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for sequential assignment of protons along the DNA backbone. The cross-peaks in a NOESY spectrum reveal through-space proximities between protons, allowing for the reconstruction of the helical geometry. The introduction of the bulky iodine atom can cause local perturbations in the sugar-phosphate backbone or base stacking, which are detectable as changes in NOE intensities and chemical shifts. For example, studies on oligonucleotides with other C5-substituents on deoxyuridine have used NMR to show that the modified base pair adopts a standard Watson-Crick geometry while the substituent resides in the major groove. nih.gov Although iodine itself is a quadrupolar nucleus (¹²⁷I) and generally yields signals too broad for high-resolution NMR, its electronic effects on the neighboring ¹H and ¹³C nuclei are readily observed. huji.ac.ilnih.gov

Table 1: Representative ¹H Chemical Shift Ranges for DNA Protons Analyzed by NMR

Proton TypeTypical Chemical Shift Range (ppm)Information Gained
Imino (G-NH, T-NH)12.0 - 15.0Base pairing confirmation
Aromatic (C-H6, C-H5, T-H6, A-H8, G-H8)7.0 - 8.5Base identification and stacking
Sugar H1'5.0 - 6.5Sugar pucker, glycosidic torsion angle
Sugar H2'/H2"1.5 - 3.0Sugar pucker, backbone conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like DNA. nih.gov This technique is exceptionally sensitive to the secondary structure of nucleic acids. nih.gov The CD spectrum of an oligonucleotide provides a global signature of its conformation, allowing for the rapid differentiation between various helical forms such as B-DNA, A-DNA, and Z-DNA, as well as non-duplex structures like G-quadruplexes. researchgate.netoup.com

B-form DNA , the most common physiological form, is characterized by a positive band around 275 nm and a negative band around 245 nm.

A-form DNA , which is more compact, shows a positive peak near 260 nm and a strong negative peak around 210 nm. researchgate.net

Z-form DNA , a left-handed helix, has a characteristic spectrum with a negative band near 290 nm and a positive band around 260 nm.

By comparing the CD spectrum of the modified oligonucleotide to that of its unmodified counterpart, researchers can determine if the 5-iodouracil (B140508) substitution preserves the B-form helix or induces a transition to another conformation. nih.gov Such studies are crucial for validating that the modification does not unintentionally disrupt the intended structure of a DNA duplex used in further applications.

Table 2: Characteristic CD Spectral Features of DNA Conformations

DNA ConformationPositive Band (approx. nm)Negative Band (approx. nm)
B-form275245
A-form260210
Z-form260290
Parallel G-quadruplex265245

While this compound itself is not fluorescent, it is a pivotal precursor for the synthesis of fluorescent nucleoside analogues (FNAs). nih.govresearchgate.net The carbon-iodine bond at the C5 position is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the attachment of various fluorophores. mdpi.com

Once a fluorophore is attached, fluorescence spectroscopy becomes a powerful tool for characterizing the resulting probe and its sensitivity to the local environment. nih.gov These probes can be incorporated into oligonucleotides to monitor a wide range of biological processes. acs.org

Key parameters analyzed include:

Fluorescence Quantum Yield and Lifetime: These intrinsic properties are often sensitive to the probe's microenvironment. For example, a change in the polarity or viscosity of the surrounding medium upon DNA hybridization or protein binding can lead to a detectable change in fluorescence intensity or lifetime. researchgate.net

Emission Wavelength: Environmentally sensitive probes can exhibit a shift in their emission maximum (a solvatochromic shift) in response to changes in the local environment, providing information on binding events or conformational changes. researchfeatures.com

Anisotropy: Fluorescence anisotropy measurements can reveal information about the rotational mobility of the probe. When an oligonucleotide probe binds to a larger molecule, such as a protein, its rotational freedom is restricted, leading to an increase in anisotropy.

The strategic placement of a fluorescent probe synthesized from an iodinated precursor allows for real-time monitoring of DNA-protein interactions, conformational dynamics, and enzymatic activity with high sensitivity. nih.gov

Mass Spectrometry for Molecular Weight Verification and Sequence Analysis

Mass spectrometry (MS) is an essential quality control technique in oligonucleotide synthesis. idtdna.com It provides a direct and accurate measurement of the molecular weight of the synthesized molecule, confirming its identity and integrity. For oligonucleotides containing 5-iodo-2'-deoxyuridine, MS verifies the successful incorporation of the modified base.

Two common MS techniques are used:

Electrospray Ionization (ESI-MS): This is the most widely used method for oligonucleotide analysis. It generates multiply charged ions from the intact oligonucleotide, allowing for the analysis of large molecules on mass analyzers with a limited mass-to-charge (m/z) range. The resulting spectrum is a charge state distribution that can be deconvoluted to determine the precise molecular weight of the oligonucleotide. idtdna.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique typically produces singly charged ions and is also effective for molecular weight determination.

The expected molecular weight is calculated based on the oligonucleotide sequence, including the mass of the 5-iodo-2'-deoxyuridine residue (and accounting for the removal of the DMTr group). Any significant deviation between the measured and calculated mass would indicate a synthesis failure, such as incomplete coupling or the presence of unwanted modifications. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the oligonucleotide, where the molecule is fragmented and the masses of the fragments are measured to confirm the base sequence and locate the position of the modification. acs.orgnih.govacs.org

X-ray Crystallography for High-Resolution Structural Determination of Modified Nucleic Acids

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. For nucleic acids, this technique provides precise coordinates for every atom, revealing detailed information about helical parameters, base pairing, and interactions with other molecules.

The incorporation of 5-iodo-2'-deoxyuridine into an oligonucleotide is particularly advantageous for X-ray crystallography. glenresearch.com The heavy iodine atom is a strong anomalous scatterer of X-rays. This property is exploited to solve the "phase problem," a major bottleneck in determining a crystal structure. By collecting diffraction data at an X-ray wavelength near the absorption edge of iodine, the resulting anomalous signal can be used to determine the initial phases required to calculate an electron density map. mdpi.com This method, known as single- or multi-wavelength anomalous diffraction (SAD or MAD), can be crucial for solving the structures of novel nucleic acid complexes. mdpi.com The presence of the iodine atom, therefore, not only acts as a structural modification but also as an invaluable tool for structural elucidation itself.

Biochemical Assays for Functional Validation of Modified Nucleic Acids

Following structural and biophysical characterization, biochemical assays are performed to validate the functional competence of oligonucleotides containing 5-iodo-2'-deoxyuridine. nih.gov The specific assays depend on the intended application of the modified nucleic acid.

Hybridization Assays: Thermal melting (Tm) analysis is a common assay used to determine the stability of a DNA duplex. By monitoring the UV absorbance of a solution containing the modified duplex and its complement as the temperature is increased, a melting temperature (Tm) can be determined. A comparison of the Tm of the modified duplex to an unmodified control reveals how the 5-iodouracil substitution affects duplex stability. Iodination can sometimes destabilize a DNA duplex. nih.gov

Enzyme Interaction Assays: If the modified oligonucleotide is intended to be a substrate or inhibitor for an enzyme (e.g., a polymerase, nuclease, or DNA-modifying enzyme), its activity must be tested. For instance, assays can determine if a DNA polymerase can successfully replicate a template containing 5-iodo-2'-deoxyuridine. nih.gov Similarly, the resistance of the modified oligonucleotide to degradation by nucleases can be assessed, which is a critical parameter for in vivo applications. nih.gov

Aptamer Binding Assays: If the oligonucleotide is designed as an aptamer to bind a specific target protein, binding assays such as electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR) are used to measure the binding affinity (Kd) and kinetics. These assays determine whether the modification interferes with or enhances the specific folding and target recognition of the aptamer.

These functional assays are essential to confirm that the modified oligonucleotide not only possesses the correct structure but also performs its intended biological or biochemical function. biorxiv.org

Primer Extension Assays to Evaluate Polymerase Acceptance

Primer extension assays are a fundamental technique used to assess how a modification within a DNA template affects the progression of a DNA polymerase. researchgate.netprotocols.io The assay can reveal whether a modified base is recognized and bypassed by the polymerase, or if it acts as a roadblock to DNA synthesis. nih.gov The acceptance of a modified nucleotide by a polymerase is crucial for applications like PCR, sequencing, and the biological activity of antisense oligonucleotides that may require extension or repair.

Detailed Research Findings: The ability of a DNA polymerase to bypass a lesion or modification is influenced by several factors, including the nature and size of the adduct, the specific type of polymerase, and the surrounding sequence context. researchgate.net Modifications at the C5 position of pyrimidines, such as the iodine in 5-iodo-2'-deoxyuridine, are located in the major groove of the DNA double helix. vu.lt This positioning often allows for better accommodation within the polymerase active site compared to modifications in the minor groove, which could interfere more directly with base pairing. nih.govnih.gov

Studies on various DNA polymerases have shown a wide range of efficiencies for incorporating and extending past modified bases. High-fidelity polymerases with a 3'→5' proofreading (exonuclease) activity are generally more sensitive to aberrations in the template strand and may stall more readily at a modified site. neb.com In contrast, lower-fidelity polymerases, particularly those from the Y-family involved in translesion synthesis (TLS), are specialized to bypass damaged DNA, albeit sometimes at the cost of reduced fidelity. nih.gov

For a template containing 5-iodo-2'-deoxyuridine, a primer extension assay would typically involve annealing a labeled primer upstream of the modification site. The reaction is initiated by adding a specific DNA polymerase and dNTPs. The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis and visualized. The appearance of a full-length product indicates that the polymerase successfully bypassed the modified base. Conversely, the accumulation of a truncated product terminating at or near the modification site signifies a blockage. youtube.com The efficiency of bypass can be quantified and compared across different polymerases. While specific data for 5-iodo-2'-deoxyuridine is not extensively published in comparative tables, research on other bulky C5-substituents suggests that polymerases like KlenTaq and other family A polymerases can often process such modifications. nih.gov

Interactive Data Table: Polymerase Bypass Efficiency for a Modified Uracil (B121893) Base

This table presents hypothetical, yet representative, data illustrating the kind of results obtained from a primer extension assay to evaluate polymerase acceptance of a C5-modified deoxyuridine, such as 5-I-dU.

DNA PolymeraseFamilyProofreading (3'→5' Exo)Full-Length Product (%)Stalled Product (%)
Taq PolymeraseANo8515
Klenow Fragment (exo-)ANo7030
Pfu PolymeraseBYes1585
Pol η (Y-Family)YNo955

Enzymatic Processing Studies of Modified Oligonucleotides

A critical characteristic of modified oligonucleotides, especially for in vivo applications, is their stability against degradation by cellular nucleases. idtdna.comnih.gov Nucleases are enzymes that cleave the phosphodiester bonds of nucleic acids. They are broadly classified as endonucleases (cleaving within a chain) and exonucleases (cleaving from the ends). In human serum, 3'→5' exonuclease activity is predominant. idtdna.com Therefore, modifications are often introduced to enhance resistance to these enzymes, thereby increasing the oligonucleotide's biological half-life.

Detailed Research Findings: The introduction of chemical modifications can sterically hinder the approach and binding of nucleases to the oligonucleotide backbone. nih.gov The 5-iodo-2'-deoxyuridine modification, while primarily a base modification, can influence the local conformation of the DNA duplex, which may, in turn, affect nuclease recognition. Studies on other oligonucleotides with bulky adducts have demonstrated significant resistance to specific exonucleases. For instance, a bulky adduct on guanine (B1146940) was shown to completely block the activity of snake venom phosphodiesterase (SVPDE), a 3'-exonuclease. nih.gov

To assess the enzymatic stability of an oligonucleotide containing 5-iodo-2'-deoxyuridine, it would be incubated in a solution containing either purified nucleases (e.g., SVPDE, DNase I) or a complex biological medium like human serum or cell lysate. nih.govnih.gov Aliquots are taken at various time points, and the amount of intact, full-length oligonucleotide is quantified, typically by methods like HPLC or gel electrophoresis. The rate of degradation is then compared to that of an unmodified oligonucleotide of the same sequence. The results are often reported as the half-life (t½) of the oligonucleotide under the specific conditions. While phosphorothioate (B77711) linkages are a common modification known to confer significant nuclease resistance, base modifications can also contribute to stability. idtdna.comnih.gov

Interactive Data Table: Nuclease Resistance of Modified Oligonucleotides

This table provides illustrative data on the half-life of oligonucleotides in the presence of a 3'-exonuclease, comparing an unmodified oligo to one containing a C5-iodinated uridine. The data reflects the expected increase in stability due to the modification.

Oligonucleotide TypeModificationHalf-Life (t½) with 3'-Exonuclease (hours)Relative Stability Increase
Control OligoUnmodified0.51x
Modified OligoInternal 5-Iodo-dU2.55x
Modified Oligo3'-end 5-Iodo-dU4.08x
Control Oligo (PS)3'-end Phosphorothioate12.024x

Future Directions and Emerging Research Avenues for 5 O Dmtr 5 Iodo 2 Deoxyuridine

Exploration of Novel C5-Functionalization Strategies and Protecting Groups

The C5 position of the uracil (B121893) base is a prime target for modification due to its projection into the major groove of the DNA double helix, allowing for the attachment of various functional groups without significantly disrupting the helical structure. The iodo group on 5'-O-DMTr-5-Iodo-2'-deoxyuridine is a versatile precursor for numerous carbon-carbon bond-forming reactions.

Future research is focused on expanding the toolkit of C5-functionalization reactions. While palladium-catalyzed cross-coupling reactions like Sonogashira, Heck, and Suzuki coupling are well-established, there is a growing interest in developing milder and more efficient catalytic systems. This includes exploring alternative metal catalysts (e.g., copper, nickel) and photoredox catalysis to enable the introduction of an even broader range of functionalities with greater precision and under biocompatible conditions.

Furthermore, the development of novel protecting groups to supplement or replace the standard DMTr group is an active area of investigation. While the acid-labile DMTr group is ideal for standard phosphoramidite (B1245037) chemistry, specialized applications may require protecting groups with orthogonal deprotection strategies. For instance, designing protecting groups that can be removed by light (photolabile groups) or specific enzymes would allow for the spatially and temporally controlled synthesis and activation of oligonucleotides. Diesterified derivatives, such as those using acetyl or pivaloyl groups, have been synthesized to protect the deoxyribose residue, which can alter the compound's properties and protect it from metabolic degradation nih.gov.

Table 1: C5-Functionalization Strategies and Protecting Group Innovations

Area of Research Description Potential Advantages
Alternative Catalysis Exploring the use of copper, nickel, or photoredox catalysts for C-C bond formation at the C5 position.Milder reaction conditions, improved functional group tolerance, novel reactivity.
Orthogonal Protecting Groups Development of photolabile, fluoride-labile, or enzymatically-cleavable protecting groups for the 5'-hydroxyl.Spatiotemporal control over oligonucleotide synthesis and function, compatibility with sensitive modifications.
Post-Synthetic Modification Synthesis of derivatives with activated esters at the C5 position to react with primary amines under mild conditions nih.gov.Allows for the attachment of fluorescent dyes, quenchers, and other biomolecules after DNA synthesis.
Lipophilic Moieties Esterification of the deoxyribose hydroxyls with groups like acetyl or pivaloyl nih.gov.Increased protection against metabolic degradation and altered uptake properties nih.gov.

Integration of Modified Nucleosides in Nanotechnology and Biosensor Development for Research Applications

The ability to introduce specific functionalities into DNA makes this compound a valuable tool for nanotechnology and the development of advanced biosensors. Modified oligonucleotides are increasingly used as programmable building blocks for the self-assembly of complex nanostructures and as recognition elements in diagnostic devices.

In nanotechnology, oligonucleotides synthesized using this modified nucleoside can be functionalized with moieties that allow them to be conjugated to nanoparticles, such as gold nanoparticles or quantum dots dovepress.com. This enables the construction of highly organized, three-dimensional DNA origami structures and nanoparticle assemblies for applications in targeted drug delivery and nanoelectronics. For instance, 5-iodo-2'-deoxyuridine has been loaded into polymeric-coated magnetic nanoparticles to enhance the radio-thermo-sensitivity of cancer cells nih.govresearchgate.net.

In the field of biosensors, the C5 position is an ideal site for attaching signaling molecules. Fluorophores and quenchers can be introduced to create molecular beacons and other probes for real-time nucleic acid detection. Furthermore, affinity tags like biotin or antigens can be attached to develop highly specific and sensitive diagnostic assays. The integration of nanomaterials with these modified oligonucleotides can amplify the sensor's signal, leading to lower detection limits dovepress.comnih.gov. Future research will likely focus on creating multiplexed biosensors capable of detecting multiple analytes simultaneously and developing "smart" sensors that can respond to specific cellular environments.

Table 2: Applications in Nanotechnology and Biosensors

Application Area Role of this compound Emerging Research Focus
DNA Nanotechnology Serves as a precursor to create DNA strands with specific conjugation sites for nanoparticle attachment and inter-strand cross-linking.Development of dynamic nanostructures that can change conformation in response to external stimuli.
Targeted Drug Delivery Enables the functionalization of DNA aptamers or nanoparticle coatings for specific cell targeting nih.govresearchgate.net.Creating nanocarriers that can release their payload in response to specific biomarkers within the target cell.
Molecular Diagnostics Allows for the incorporation of reporter groups (dyes, quenchers) into DNA probes for detecting pathogens or genetic mutations.Miniaturized and portable biosensor platforms for point-of-care diagnostics mdpi.com.
Environmental Monitoring Used to create aptasensors for the detection of heavy metals, toxins, and other environmental pollutants.Development of whole-cell biosensors that incorporate modified genetic circuits for reporting on environmental conditions dovepress.com.

Computational Chemistry and Molecular Modeling Approaches for Predicting Modified Nucleoside Behavior

As the complexity and diversity of nucleic acid modifications grow, computational and molecular modeling approaches are becoming indispensable for predicting their behavior and guiding experimental design. These methods can provide insights into how modifications affect DNA structure, stability, and interactions with proteins and other molecules at an atomic level.

Molecular dynamics (MD) simulations can be used to model how a bulky group attached to the C5 position affects the local and global conformation of a DNA duplex. This is critical for understanding how modifications might influence the binding of transcription factors, polymerases, or gene editing enzymes. Quantum mechanics (QM) calculations can be employed to study the electronic properties of modified nucleobases and to model the reaction mechanisms of C5-functionalization, aiding in the development of more efficient synthetic strategies.

Development of Next-Generation Modified Nucleic Acid Building Blocks for Unexplored Research Fields

The versatility of this compound as a chemical precursor positions it at the forefront of developing next-generation nucleic acid building blocks. By leveraging the C5-iodo group as a launchpad for chemical diversification, researchers can create oligonucleotides with entirely novel properties for use in currently unexplored or nascent fields of research.

One such area is the study of the origin of life, where researchers are investigating plausible "proto-RNA" molecules that may have preceded modern DNA and RNA nih.gov. The ability to synthesize diverse libraries of modified nucleic acids is essential for testing hypotheses about the chemical nature of the first genetic polymers. For example, isoxazole nucleosides have been explored as potential building blocks for a proto-RNA that can rearrange within an RNA strand nih.gov.

Another frontier is the development of nucleic acid-based catalysts (DNAzymes) with novel activities. By introducing metal-coordinating ligands or other catalytic groups at the C5 position, it may be possible to create DNAzymes that can catalyze reactions not seen in nature. Furthermore, the enzymatic synthesis of nucleic acid building blocks is a growing field, and research into enzymes that can produce and incorporate modified C-nucleosides could revolutionize the production of therapeutic oligonucleotides technologynetworks.com. As our ability to synthesize and manipulate the structure of DNA with atomic precision continues to grow, so too will the range of scientific questions and technological challenges that can be addressed with these powerful molecules.

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